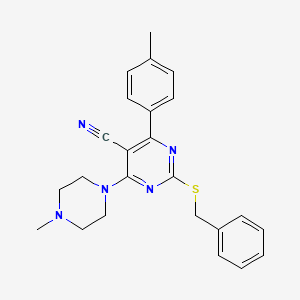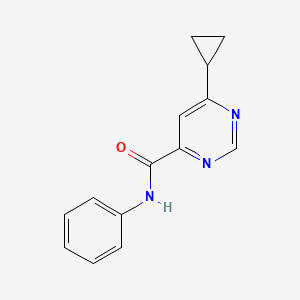
N-(2-hydroxy-4-(pyridin-3-yloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this are typically part of the heterocyclic compounds family. They often contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen atom makes these compounds particularly reactive and useful in many chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting from simple building blocks. A common method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, often involving the nitrogen atom in the pyridine ring. For example, they can undergo reactions like protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically analyzed using a variety of techniques, including melting point determination, NMR, and IR spectroscopy .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-4-pyridin-3-yloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c24-17-8-11(29-12-2-1-7-20-10-12)3-5-16(17)23-30(27,28)13-4-6-15-14(9-13)18(25)22-19(26)21-15/h1-10,23-24H,(H2,21,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULBGCBYIBBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-(pyridin-3-yloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)
![7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2820788.png)

![Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2820791.png)
![5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2820792.png)
![4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid](/img/structure/B2820794.png)

![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)
![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)

